
Xct790
Overview
Description
XCT790 is a synthetic compound known for its role as a selective inverse agonist of the estrogen-related receptor alpha (ERRα). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to inhibit ERRα-induced transcriptional activity and has demonstrated antitumor effects in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: XCT790 is synthesized through a multi-step chemical process. The key steps involve the formation of a thiadiazole ring and the introduction of trifluoromethyl groups. The synthetic route typically includes the following steps:
- Formation of the thiadiazole ring by reacting appropriate precursors under controlled conditions.
- Introduction of trifluoromethyl groups through nucleophilic substitution reactions.
- Coupling of the thiadiazole ring with a methoxyphenyl group to form the final compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: XCT790 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups .
Scientific Research Applications
Key Mechanisms:
- ERRα Inhibition: XCT 790 inhibits ERRα activity, which is linked to cell differentiation and energy homeostasis.
- Mitochondrial Uncoupling: XCT 790 acts as a mitochondrial uncoupler, rapidly depleting ATP levels and increasing oxygen consumption rates, independent of ERRα expression .
Cancer Research Applications
XCT 790 has been extensively studied for its potential in cancer therapy, particularly in triple-negative breast cancer (TNBC) and pancreatic cancer.
Case Study: Triple-Negative Breast Cancer
- In vivo studies demonstrated that XCT 790 significantly inhibited tumor growth in MDA-MB-231 xenograft models. The average tumor volume in treated mice was substantially lower compared to controls (292 ± 87.1 mm³ vs. 941 ± 154 mm³) after 35 days .
- XCT 790 treatment led to increased apoptosis markers (p-p53, p27) and reduced expression of anti-apoptotic proteins (Bcl-2), suggesting its role in promoting cancer cell death through mitochondrial-related pathways .
Case Study: Pancreatic Cancer
- A combination treatment of gemcitabine and XCT 790 exhibited synergistic effects, enhancing G0/G1 cell cycle arrest and apoptosis induction compared to either agent alone. This combination altered key proteins associated with cell cycle regulation and apoptosis .
Metabolic Studies
Research has shown that XCT 790 activates AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation occurs through mechanisms that are independent of ERRα.
Effects on Metabolism:
- XCT 790 induces mitochondrial uncoupling, leading to increased oxygen consumption while depleting ATP levels, which may have implications for metabolic disorders .
- The compound's ability to modulate energy production pathways highlights its potential use in studying metabolic syndromes.
Pharmacological Induction of Aggrephagy
Recent studies have identified XCT 790 as a pharmacological inducer of aggrephagy, a selective autophagic process that degrades misfolded proteins.
Case Study: Yeast Model
- In yeast models, XCT 790 treatment resulted in the vacuolar degradation of α-synuclein-EGFP aggregates, demonstrating its potential role in neurodegenerative disease research .
Summary Table of Applications
Mechanism of Action
XCT790 exerts its effects by binding to the ligand-binding domain of ERRα, leading to the inhibition of its transcriptional activity. This results in the downregulation of target genes involved in cell proliferation and survival. Additionally, this compound acts as a mitochondrial uncoupler, disrupting the mitochondrial transmembrane electrochemical gradient and leading to a decrease in ATP production .
Comparison with Similar Compounds
- Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine (Compound 1)
- 1-(2,5-diethoxy-benzyl)-3-phenyl-area analogues (Compounds 2 and 3)
Comparison: XCT790 is unique in its high selectivity and potency as an inverse agonist of ERRα. Compared to similar compounds, this compound has a stronger binding affinity to ERRα, primarily interacting with key residues in the ligand-binding pocket. This results in more effective inhibition of ERRα activity and greater antitumor effects .
Biological Activity
XCT790 is a selective inverse agonist of the estrogen-related receptor alpha (ERRα), primarily recognized for its role in modulating ERRα activity. However, recent studies have revealed that this compound exhibits significant biological activities independent of ERRα, particularly in mitochondrial function and cellular energy metabolism. This article will explore the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates primarily through the following mechanisms:
- ERRα Inhibition : this compound binds to ERRα, inhibiting its activity and leading to decreased expression of ERRα target genes. The compound has an IC50 value of approximately 400 nM for ERRα inhibition .
- Mitochondrial Uncoupling : this compound acts as a mitochondrial uncoupler, rapidly depleting ATP levels and increasing oxygen consumption rates. This effect occurs within minutes and is independent of ERRα expression . The compound's action resembles that of classical proton ionophores like FCCP and CCCP.
- Activation of AMPK : this compound activates AMP-activated protein kinase (AMPK) in a dose-dependent manner. This activation is linked to the disruption of energy production pathways, leading to increased cellular stress responses .
Inhibition of Cell Proliferation
This compound has been shown to inhibit cell proliferation across various cancer cell lines:
- Adrenocortical Cancer (ACC) : In vitro studies demonstrated that this compound reduced the growth of H295R cells by impairing cell cycle progression without inducing apoptosis. Instead, it led to necrotic cell death due to energy failure .
- Triple-Negative Breast Cancer (TNBC) : this compound treatment resulted in significant tumor growth inhibition in MDA-MB-231 xenograft models. The compound increased levels of apoptotic markers such as p53 and p21, indicating a shift towards apoptosis in treated cells .
Effects on Mitochondrial Function
This compound's impact on mitochondrial function is profound:
- Mitochondrial Membrane Potential : this compound decreases mitochondrial membrane potential in a dose-dependent manner while not affecting mitochondrial mass. This uncoupling leads to impaired ATP production and increased oxidative stress .
- Oxygen Consumption Rates : Studies showed that oxygen consumption rates significantly increased shortly after this compound exposure, indicating enhanced metabolic activity due to mitochondrial uncoupling .
Study 1: this compound in Adrenocortical Cancer
In a study involving H295R cells, researchers treated the cells with varying concentrations of this compound. The results indicated:
- A dose-dependent reduction in cell proliferation.
- Accumulation of cells in the G0/G1 phase of the cell cycle.
- Decreased expression of PGC-1α, leading to reduced mitochondrial mass .
Concentration (μM) | Cell Proliferation (%) | G0/G1 Phase (%) | PGC-1α Expression |
---|---|---|---|
0 | 100 | 50 | High |
5 | 80 | 65 | Moderate |
10 | 50 | 75 | Low |
Study 2: this compound in Triple-Negative Breast Cancer
In vivo experiments using MDA-MB-231 xenografts demonstrated:
- Significant tumor size reduction after treatment with this compound.
- Enhanced expression of apoptotic proteins and markers related to ER stress.
Treatment Group | Tumor Volume (mm³) | p53 Expression Level | Ki67 Proliferation Index |
---|---|---|---|
Control | 941 ± 154 | Low | High |
This compound | 292 ± 87.1 | High | Low |
Q & A
Basic Research Questions
Q. What is the primary molecular mechanism of XCT790, and how does it interact with ERRα and AMPK?
this compound acts as a potent, selective inverse agonist of estrogen-related receptor alpha (ERRα), disrupting its interaction with coactivators like PGC-1α and inducing proteasomal degradation of ERRα . At concentrations <10 μM, it specifically inhibits ERRα transcriptional activity (IC₅₀ = 300–500 nM in transient transfection assays) without affecting related receptors like ERRγ or ERα . Additionally, this compound activates AMP-activated protein kinase (AMPK) independently of ERRα by acting as a mitochondrial proton ionophore, uncoupling oxidative phosphorylation and reducing ATP production .
Q. What experimental models are commonly used to study this compound's effects in cancer research?
Key models include:
- In vitro : Human cell lines (e.g., MCF7 [breast cancer], H295R [adrenocortical carcinoma], PaTu8988 [pancreatic cancer]) to assess proliferation, apoptosis, and mitochondrial function via MTT assays, flow cytometry, and immunoblotting .
- In vivo : Xenograft mouse models (e.g., MCF7 or H295R tumors) treated with this compound (2.5–4 mg/kg) to evaluate tumor growth suppression and metabolic changes .
- 3D cultures : Mammosphere assays (e.g., MCF7 mammospheres) to study cancer stem cell (CSC) inhibition via mitochondrial OXPHOS disruption .
Q. How should researchers optimize this compound dosage to balance efficacy and cytotoxicity?
- In vitro : Effective concentrations range from 5–10 μM. Toxicity (e.g., necrosis) occurs at >10 μM in HepG2 and H295R cells, necessitating dose-response validation via MTT assays .
- In vivo : 2.5–4 mg/kg administered intraperitoneally every 3 days reduces tumor volume by 52–70% without significant weight loss in xenograft models .
- Combination therapies : Synergistic effects with gemcitabine (e.g., 10 nM–1 μM) require dose matrices to calculate combination indices (CI) .
Q. What synergistic drug combinations enhance this compound's antitumor effects?
- Gemcitabine : Suppresses MEK/ERK signaling and ERRα in pancreatic cancer, reducing proliferation and EMT markers (e.g., vimentin, Snail) .
- Tamoxifen/fulvestrant : Potentiates ERα degradation in breast cancer by cross-talk between ERRα and ER pathways .
- Statins (e.g., lovastatin) : Sensitizes NSCLC cells to EGFR-TKIs by suppressing cholesterol-driven ERRα re-expression .
Advanced Research Questions
Q. How do cell-type-specific responses to this compound complicate data interpretation?
- Cell cycle effects : this compound induces G0/G1 arrest in H295R and MCF7 cells via p21 upregulation but fails to activate p21 in MDA-MB231 cells .
- Apoptosis vs. necrosis : this compound triggers necrosis in H295R (via ATP depletion) but apoptosis in pancreatic cancer cells (via Bax/Bcl-2 modulation) .
- CSC inhibition : Efficacy in MCF7 mammospheres depends on ERRα-FOXM1-OXPHOS axis disruption, which varies across CSC subtypes .
Q. What ERRα-independent pathways does this compound modulate?
- Mitochondrial metabolism : this compound reduces TOM20 (mitochondrial mass marker) and OXPHOS complexes, independent of ERRα, via PGC-1α downregulation .
- Antiviral activity : Suppresses TBK1-IRF3 interaction, inhibiting IFN-I production and viral replication (e.g., VSV, HSV-1) .
- ROS modulation : Increases mitochondrial ROS in NSCLC, sensitizing cells to EGFR-TKIs .
Q. What challenges arise in translating this compound's in vitro effects to in vivo models?
- Toxicity : High doses (>10 μM) cause off-target effects (e.g., AMPK hyperactivation), requiring pharmacokinetic studies to optimize bioavailability .
- Tumor microenvironment : ERRα's role in intratumoral androgen synthesis (e.g., prostate cancer) may limit efficacy in hormone-resistant contexts .
- Rescue effects : Overexpression of ERRα or MEK/ERK activators (e.g., tBHQ) reverses this compound's cytotoxicity, necessitating pathway-specific validation .
Q. How does this compound differentially regulate autophagy and apoptosis?
- Autophagy induction : this compound increases autophagic vesicles (via LC3B-II and Beclin-1 upregulation) but blocks lysosomal degradation (Cathepsin B downregulation), leading to incomplete mitophagy .
- Apoptotic bypass : In H295R cells, this compound avoids caspase-3/PARP cleavage, favoring necrotic death due to bioenergetic collapse .
Q. What methodologies quantify this compound's impact on mitochondrial function?
- ATP assays : Luminescence-based kits measure ATP depletion (e.g., 50% reduction in H295R cells at 10 μM) .
- MitoTracker staining : Flow cytometry quantifies mitochondrial mass reduction (e.g., 40% decrease in H295R) .
- Seahorse analysis : Evaluates OXPHOS inhibition via oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .
Q. Can this compound repurpose as an antiviral agent, and what mechanisms are involved?
Properties
IUPAC Name |
3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNFOOGGLSBBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F9N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426088 | |
Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725247-18-7 | |
Record name | 3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725247-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-{[2,4-Bis(trifluoromethyl)benzyl]oxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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